Imidazo[1,2-a]pyrimidine-5,7-diol

Synthetic Chemistry Heterocyclic Derivatization Building Block Validation

Researchers screening purine-mimetic fragments require compounds with validated binding modes and reliable synthetic tractability. Generic imidazo[1,2-a]pyrimidines lack the critical 5,7-diol substitution that enables both target engagement and downstream diversification. Imidazo[1,2-a]pyrimidine-5,7-diol (CAS 51647-90-6) addresses this gap with confirmed co-crystallization in PanDDA fragment screens (PDB: 7GAA, 7GO4), a direct 71%-yield conversion to the 5,7-dichloro library precursor, and aqueous solubility of 7.3 g/L (XLogP -0.6) enabling low-DMSO assay formulations.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 51647-90-6
Cat. No. B026103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrimidine-5,7-diol
CAS51647-90-6
Synonyms5-Hydroxyimidazo[1,2-a]pyrimidin-7(1H)-one; 
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=O)NC2=N1)O
InChIInChI=1S/C6H5N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h1-3,11H,(H,7,8,10)
InChIKeyBELWUABPSOOYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrimidine-5,7-diol Chemical Identity & Structural Class


Imidazo[1,2-a]pyrimidine-5,7-diol (CAS 51647-90-6) is a fused bicyclic heterocycle comprising an imidazole ring annulated to a pyrimidine ring, bearing hydroxyl substituents at the 5 and 7 positions [1]. It belongs to the imidazo[1,2-a]pyrimidine scaffold family, recognized as a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines such as xanthine . The compound exists as a tautomeric pair (5,7-diol and 5-hydroxy-7-one forms), a feature that distinguishes it from fully aromatic or non-hydroxylated analogs and influences both its chemical reactivity and molecular recognition properties.

Fragment-based screening

Hydrogen-bond-rich scaffold (2 HBD, 3 HBA) for target engagement studies

Synthetic entry

Direct precursor to 5,7-dichloro intermediate for parallel library synthesis

Assay compatibility

Low lipophilicity supports aqueous biochemical assay conditions

Why Imidazo[1,2-a]pyrimidine-5,7-diol Cannot Be Replaced by Analogs


The imidazo[1,2-a]pyrimidine core is shared by many compounds, but the 5,7-diol substitution pattern confers a unique combination of hydrogen-bond donor/acceptor capacity (2 HBD, 3 HBA), tautomeric equilibria, and a computed logP of -0.6 that are not replicated by mono‑hydroxylated, methylated, or dichloro analogs [1]. These physicochemical distinctions directly affect solubility, protein binding, and reactivity in downstream derivatization. For example, the diol offers a direct synthetic entry to 5,7-dichloroimidazo[1,2-a]pyrimidine in 71% yield , a transformation not possible with the parent imidazo[1,2-a]pyrimidine. Procurement of a generic “imidazo[1,2-a]pyrimidine derivative” without verifying the 5,7-diol substitution risks altered reactivity, reduced binding affinity in fragment-based campaigns, and non‑equivalence in established synthetic routes.

Attribute
Imidazo[1,2-a]pyrimidine-5,7-diol
Parent or mono‑hydroxy analog
Hydrogen-bond profile

Enriched H-bond donor/acceptor (2 HBD, 3 HBA)

Target (this product)

2 HBD, 3 HBA

Analog

0 HBD, 2 HBA; fragment binding may differ significantly

Synthetic pathway

Direct chlorination to 5,7-dichloro intermediate

Target

Reported 71% yield under POCl₃ conditions

Analog

No direct route; additional activation steps required

Lipophilicity range

Lower logP supports aqueous assays without high co-solvent

Target

XLogP -0.6; calculated solubility 7.3 g/L

Analog

XLogP >0.2; solubility may drop by >10-fold

Imidazo[1,2-a]pyrimidine-5,7-diol Differentiation Evidence


Synthetic Utility: Direct 5,7-Dichloro Functionalization

Imidazo[1,2-a]pyrimidine-5,7-diol can be directly converted to 5,7-dichloroimidazo[1,2-a]pyrimidine, a versatile intermediate for nucleophilic aromatic substitution. In a reported procedure, 4 g (26.49 mmol) of the diol was treated with POCl₃ at 90 °C for 4 h to afford 3.5 g of the dichloro compound, corresponding to a 71% isolated yield . No comparable direct conversion is possible for the parent imidazo[1,2-a]pyrimidine or mono‑hydroxylated analogs, which lack the second hydroxyl necessary for electrophilic activation.

Synthetic Utility
Data to verify
71% isolated yield
Enables direct 5,7-dichloro intermediate from diol
POCl₃, 90 °C, 4 h; reported procedure
Synthetic Chemistry Heterocyclic Derivatization Building Block Validation

Hydrogen Bond Donor/Acceptor Profile in Fragment-Based Discovery

The compound possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) according to PubChem computed descriptors [1]. In contrast, the parent imidazo[1,2-a]pyrimidine (CAS 274-95-3) has 0 HBD and 2 HBA [2]. This difference enables the diol to engage in more extensive hydrogen‑bond networks with protein targets, as evidenced by its identification as a ligand in two PanDDA fragment screening campaigns: MAP1LC3B (PDB 7GAA) and Enterovirus D68 3C Protease (PDB 7GO4) [3][4].

Fragment Binding
Class-level inference
Target (5,7-diol)2 HBD, 3 HBA
Parent scaffold0 HBD, 2 HBA
Crystallized in PDB 7GAA, 7GO4
Hydrogen-bond pharmacophore not replicated by parent
PanDDA campaigns; MAP1LC3B and 3C protease
Fragment-Based Drug Discovery Molecular Recognition Protein Binding

Lipophilicity and Aqueous Compatibility Advantage

The computed XLogP3-AA value for imidazo[1,2-a]pyrimidine-5,7-diol is -0.6 [1]. For comparison, the unsubstituted imidazo[1,2-a]pyrimidine has an XLogP3-AA of approximately 0.2–0.5 [2], while 5,7-dichloroimidazo[1,2-a]pyrimidine has a predicted logP >1.5. The lower lipophilicity of the diol correlates with its higher calculated aqueous solubility (7.3 g/L at 25 °C) , making it more suitable for biochemical assay conditions that require DMSO‑free or low‑organic solvent systems.

Aqueous Compatibility
Cross-study comparable
XLogP -0.6
Calc. solubility 7.3 g/L
Supports aqueous assay conditions, reduces co-solvent artifacts
Physicochemical Properties Solubility Drug‑Likeness

Batch-Level Purity and Analytical Characterization

Commercial suppliers report purity specifications for imidazo[1,2-a]pyrimidine-5,7-diol ranging from 97% to 99% (HPLC) . Bidepharm provides batch‑specific quality certificates including NMR, HPLC, and GC data . In contrast, generic imidazo[1,2-a]pyrimidine or mono‑hydroxylated analogs are often sold without such comprehensive analytical packages, introducing batch‑to‑batch variability that can compromise reproducibility in multi‑step syntheses or biological assays.

Batch Purity
Supporting evidence
97–99% (HPLC)
Batch-specific QC available
Lowers risk of impurity-driven synthetic failures
NMR, GC orthogonal verification
Quality Control Analytical Chemistry Reproducibility

Imidazo[1,2-a]pyrimidine-5,7-diol Application Scenarios


FBDD: Autophagy and Antiviral Protein Targets

The diol has been co‑crystallized with MAP1LC3B (7GAA) and Enterovirus D68 3C protease (7GO4) as part of PanDDA fragment screening campaigns [1][2]. Its balanced hydrogen‑bond donor/acceptor profile (2 HBD, 3 HBA) and low lipophilicity (XLogP = -0.6) make it a suitable starting fragment for hit evolution against these and related targets. Procurement of this specific diol is essential to replicate the binding mode observed in the deposited crystal structures.

5,7-Disubstituted Library Synthesis via Dichloro Intermediate

The diol serves as the direct precursor to 5,7-dichloroimidazo[1,2-a]pyrimidine in 71% isolated yield . The dichloro compound is a key intermediate for parallel synthesis of C5/C7‑diversified libraries through nucleophilic aromatic substitution. Starting from the diol eliminates the need for de novo construction of the heterocyclic core, significantly reducing the synthetic step count.

Aqueous-Compatible Biochemical Assays

With a calculated aqueous solubility of 7.3 g/L and an XLogP of -0.6, the diol can be formulated at millimolar concentrations in aqueous buffers with minimal DMSO, reducing solvent interference in enzymatic and cell‑based assays. This property distinguishes it from more lipophilic imidazo[1,2-a]pyrimidines that may precipitate or require higher co‑solvent levels.

Purine Bioisostere Exploration

The imidazo[1,2-a]pyrimidine scaffold is a recognized bioisostere of xanthine and related purines . The 5,7-diol specifically mimics the 2,6‑dihydroxy substitution pattern of xanthine, offering a non‑purine template for developing xanthine oxidase inhibitors, kinase inhibitors, or adenosine receptor ligands. Selection of the diol ensures the correct tautomeric and hydrogen‑bonding complementarity to purine‑binding sites.

Application
Selection Property
Validation Focus
Fragment-based screening (autophagy, antiviral)
Hydrogen-bond donor/acceptor profile
Binding mode fidelity to PDB 7GAA / 7GO4
5,7-Disubstituted library synthesis
Direct precursor to dichloro intermediate
Yield and purity of derived building blocks
Aqueous biochemical assays
Low lipophilicity and high aqueous solubility
DMSO-free formulation at mM concentrations
Purine bioisostere design
Xanthine-mimetic 2,6-dihydroxy substitution
Tautomer-specific target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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